molecular formula C9H10N2O2 B1311990 3-Nitro-5,6,7,8-tetrahydroquinoline CAS No. 84531-35-1

3-Nitro-5,6,7,8-tetrahydroquinoline

Cat. No. B1311990
CAS RN: 84531-35-1
M. Wt: 178.19 g/mol
InChI Key: HBFBJEXFVBHLIC-UHFFFAOYSA-N
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Description

3-Nitro-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .


Synthesis Analysis

Tetrahydroquinoline derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . They can also be produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .


Molecular Structure Analysis

The molecular formula of this compound is C9H10N2O2 . The molecular weight is 178.19 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a related compound, are as follows: It is a colorless oily liquid with a molecular weight of 133.1903 . The density is 1.0599 g/cm^3 . The melting point is 20 °C (68 °F; 293 K), and the boiling point is 251 °C (484 °F; 524 K) .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Approaches : The nitration of tetrahydroquinoline has been extensively studied, with a focus on achieving regioselectivity. For instance, Cordeiro et al. (2011) conducted experimental and theoretical studies to achieve total regioselectivity for nitration at the 6-position of tetrahydroquinoline, which is closely related to 3-Nitro-5,6,7,8-tetrahydroquinoline (Cordeiro et al., 2011).

  • Crystal Structure Analysis : Bohórquez et al. (2013) synthesized nitro regioisomers of tetrahydroquinoline and performed a detailed crystal structure analysis using single-crystal X-ray diffraction, which is fundamental for understanding the physical and chemical properties of compounds like this compound (Bohórquez et al., 2013).

Chemical Reactions and Modifications

  • Nitration and Derivative Formation : The nitration process, leading to compounds like this compound, has been explored in various studies. Tanida et al. (1986) investigated the nitration of tetrahydroisoquinoline N-oxide, which provides insights into the formation of nitro derivatives (Tanida et al., 1986).

  • Synthesis of Pyrroloquinolines : Research by Roberts et al. (1997) on converting nitroquinolines to other compounds, such as pyrroloquinolines, underscores the versatility of this compound in chemical synthesis (Roberts et al., 1997).

Potential Applications

  • Catalysis in Polymerization : Zhang et al. (2011) studied the use of tetrahydroquinoline derivatives in ethylene polymerization, highlighting the potential application of this compound in industrial catalysis (Zhang et al., 2011).

  • Pharmacological Potential : Studies on tetrahydroquinoline derivatives indicate their biological activity and potential pharmacological applications. For instance, Smirnova et al. (1998) synthesized substituted hydrazides of tetrahydroquinoline carboxylic acids, suggesting the pharmacological potential of related compounds (Smirnova et al., 1998).

Safety and Hazards

3-Nitro-5,6,7,8-tetrahydroquinoline is harmful if swallowed . It causes skin irritation and serious eye irritation . When handling, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Mechanism of Action

Target of Action

It’s known that tetrahydroquinoline derivatives are important structural motifs in bioactive entities and natural products . They are used in the preparation of a series of medicinal antibacterial agents, such as flumequine, torcetrapib, tubulin polymerization inhibitor, AChE inhibitor, and the antiarrhythmic drug nicainoprol .

Mode of Action

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . Fluorine surface-sites are shown to enhance the adsorption of quinolines and promote water activation to produce active atomic hydrogen (H*) by forming F−-K+(H2O)7 networks .

Biochemical Pathways

The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines .

Action Environment

It’s known that the hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . The reaction occurs under ambient conditions, suggesting that temperature and pressure are important environmental factors .

properties

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBJEXFVBHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452520
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84531-35-1
Record name 3-nitro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-methyl-3,5-dinitro-2-pyridone (2.4 g, 0.012 mole), cyclohexanone (1.18 g, 0.012 mole) and ammonia solution (2.0M, 120 mL) in methanol was refluxed overnight. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The soluble portion was flash chromatographed over silica gel (eluent: 90:10 v/v ethyl acetate-hexane) to give a yellow solid (2.02 g, 94% yield).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?

A1: this compound serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].

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